6-bromo-N-phenylnaphthalen-2-amine
Description
Properties
CAS No. |
202831-66-1 |
|---|---|
Molecular Formula |
C16H12BrN |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
6-bromo-N-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C16H12BrN/c17-14-8-6-13-11-16(9-7-12(13)10-14)18-15-4-2-1-3-5-15/h1-11,18H |
InChI Key |
RIHHTXUAXIWXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
6-Bromo-N-phenylnaphthalen-2-amine is characterized by the following molecular structure:
- Molecular Formula : CHBrN
- Molecular Weight : 236.12 g/mol
- CAS Number : 305835-80-7
The presence of a bromine atom and a phenyl group attached to the naphthalene backbone contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of naphthalene-based amines can inhibit bacterial growth by disrupting cell membrane integrity. A notable study highlighted the effectiveness of naphthalene derivatives against various Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a potent antimicrobial agent .
Anticancer Properties
There is emerging evidence that naphthalene derivatives possess anticancer activity. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mitochondrial pathways. For example, related compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for further development as anticancer agents .
Organic Electronics
This compound can serve as a building block for organic semiconductors due to its planar structure and ability to facilitate π-π stacking interactions. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of bromine enhances charge mobility, which is critical for efficient device performance .
Fluorescent Probes
The compound's ability to change fluorescence based on environmental polarity makes it a candidate for use in live-cell imaging and high-throughput screening assays. This property can be exploited to develop fluorescent probes that monitor cellular processes in real-time, particularly in studies involving membrane dynamics and drug delivery systems .
Biological Assays
This compound can be utilized in various biological assays to study its effects on cellular pathways. For instance, it can be employed in assays designed to assess outer membrane permeabilization in Gram-negative bacteria, contributing to the understanding of antibiotic mechanisms .
Synthetic Chemistry
The compound serves as an important intermediate in synthetic pathways leading to other bioactive molecules. Its reactivity allows for further functionalization, enabling the synthesis of more complex structures with potential therapeutic applications .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth by naphthalene derivatives | Potential development of new antibiotics |
| Anticancer Activity | Induction of apoptosis in cancer cells | Opportunities for cancer therapeutics |
| Organic Electronics | Enhanced charge mobility in OLED applications | Advancements in organic semiconductor technology |
| Biological Assays | Real-time monitoring of cellular processes | Improved drug delivery systems |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 6-bromo-N-phenylnaphthalen-2-amine with its analogs:
Substituent Effects on Reactivity and Properties
- Electronic Effects: The N-phenyl group in this compound donates electron density via resonance, activating the naphthalene ring toward electrophilic substitution. However, the bromine atom (electron-withdrawing via inductive effects) counterbalances this activation, directing further substitutions to specific positions . In contrast, 6-bromo-1-nitronaphthalen-2-amine features a nitro group (-NO₂), which strongly deactivates the ring, making it less reactive toward electrophiles but more prone to reduction or nucleophilic aromatic substitution .
Steric Effects :
Thermal and Physical Properties :
- While specific data for this compound are unavailable, the N-methyl analog (CAS 305835-80-7) has a molecular weight of 236.11 and is stored at 2–8°C, suggesting moderate stability. The larger N-phenyl derivative likely has a higher melting point due to enhanced aromatic stacking .
Preparation Methods
Diazotization and Fluoroborate Displacement
Comparative Analysis of Preparation Methods
*Theoretical yield based on analogous reactions.
Mechanistic Insights and Scalability
The Ullmann coupling mechanism (Figure 1) involves:
-
Oxidative Addition: Cu(I) reacts with iodobenzene to form a phenyl-Cu(III) intermediate.
-
Transmetallation: The amine coordinates to copper, displacing iodide.
-
Reductive Elimination: N-phenyl bond formation regenerates Cu(I).
Scalability challenges include catalyst recovery and solvent management. DMSO, while effective, complicates purification due to its high boiling point. Alternative solvents (e.g., toluene) may reduce operational costs but often lower reaction efficiency.
Q & A
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/purification steps .
- Spill management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
- Waste disposal : Segregate halogenated waste in labeled containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
